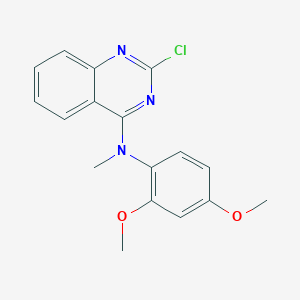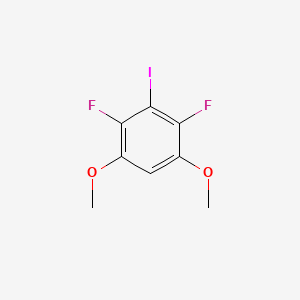
3-((BENZYLOXY)CARBONYL)BENZOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((BENZYLOXY)CARBONYL)BENZOIC ACID is an organic compound derived from isophthalic acid and benzyl alcohol. It belongs to the class of aromatic esters and is known for its applications in various industrial and scientific fields. The compound is characterized by its aromatic ring structure, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-((BENZYLOXY)CARBONYL)BENZOIC ACID can be synthesized through the esterification of isophthalic acid with benzyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the ester. The general reaction is as follows:
Isophthalic acid+Benzyl alcoholCatalystIsophthalic acid benzyl ester+Water
Industrial Production Methods
In industrial settings, the production of isophthalic acid benzyl ester may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of advanced catalysts and reaction setups, such as fixed-bed reactors, can enhance the production rate. Additionally, purification steps, including distillation and crystallization, are employed to obtain high-purity isophthalic acid benzyl ester.
Chemical Reactions Analysis
Types of Reactions
3-((BENZYLOXY)CARBONYL)BENZOIC ACID undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to isophthalic acid and benzyl alcohol in the presence of water and an acid or base catalyst.
Reduction: Reduction reactions can convert the ester into corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Isophthalic acid and benzyl alcohol.
Reduction: Benzyl alcohol and corresponding diols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
3-((BENZYLOXY)CARBONYL)BENZOIC ACID has diverse applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of polymers and resins.
Biology: Investigated for its potential as a plasticizer in biological materials.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of high-performance materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of isophthalic acid benzyl ester involves its interaction with various molecular targets and pathways. In esterification reactions, the compound acts as a reactant, forming ester bonds with other molecules. Its aromatic structure allows for π-π interactions, which can influence its reactivity and binding properties. Additionally, the ester group can undergo hydrolysis, releasing isophthalic acid and benzyl alcohol, which can further participate in biochemical pathways.
Comparison with Similar Compounds
3-((BENZYLOXY)CARBONYL)BENZOIC ACID can be compared with other esters derived from phthalic acids:
Phthalic acid benzyl ester: Similar structure but derived from phthalic acid.
Terephthalic acid benzyl ester: Derived from terephthalic acid, with different spatial arrangement of carboxyl groups.
Dimethyl terephthalate: Another ester with different alcohol component (methanol).
Uniqueness
This compound is unique due to its specific arrangement of carboxyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its isomers.
Properties
Molecular Formula |
C15H12O4 |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
3-phenylmethoxycarbonylbenzoic acid |
InChI |
InChI=1S/C15H12O4/c16-14(17)12-7-4-8-13(9-12)15(18)19-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) |
InChI Key |
AJGDGCHSUWBVKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B8734278.png)












![1-Benzenesulfonyl-5-phenylsulfanyl-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8734390.png)
